molecular formula C11H14O2 B1330488 1-(2-Ethoxyphenyl)propan-2-one

1-(2-Ethoxyphenyl)propan-2-one

Cat. No.: B1330488
M. Wt: 178.23 g/mol
InChI Key: SZUQDBHGFMNIRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethoxyphenyl)propan-2-one is a ketone derivative featuring a propan-2-one backbone substituted with a 2-ethoxyphenyl group. It is synthesized via a palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reaction, yielding a white solid with a 72% isolated yield . Its spectroscopic data (NMR, MS) align with previously reported values in Chem. Commun., confirming its structural identity . This compound serves as a key intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized aromatic systems.

Properties

IUPAC Name

1-(2-ethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11-7-5-4-6-10(11)8-9(2)12/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUQDBHGFMNIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-ethoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar Friedel-Crafts acylation reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.

Major Products Formed:

    Oxidation: 2-Ethoxybenzoic acid.

    Reduction: 1-(2-Ethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2-Ethoxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving ketones.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)propan-2-one involves its interaction with various molecular targets. As a ketone, it can undergo nucleophilic addition reactions, forming intermediates that can participate in further chemical transformations. The ethoxy group on the phenyl ring can influence the compound’s reactivity and interaction with enzymes or receptors in biological systems.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)propan-2-one

  • Structure : Differs in the substituent position (para-methoxy vs. ortho-ethoxy).
  • Applications : Used in the synthesis of arylbenzofuran lignans, such as those isolated from Arctium lappa .

1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one

  • Structure : Features a trifluoroethoxy group, a strong electron-withdrawing substituent.
  • Synthesis : Involves palladium-catalyzed C-O cross-coupling, similar to the ethoxy analog, but requires fluorinated reagents .
  • Reactivity : The trifluoroethoxy group enhances electrophilicity at the ketone, facilitating nucleophilic additions compared to the ethoxy derivative .

Heteroatom-Substituted Propan-2-ones

1-(Arylsulfanyl)propan-2-ones

  • Structure : Replaces the ethoxy group with a sulfanyl moiety (e.g., 1-(phenylsulfanyl)propan-2-one).
  • Bioreduction : Exhibits high enantioselectivity (up to 95.4% ee) when reduced by yeast strains or recombinant alcohol dehydrogenases, unlike the ethoxy analog, which lacks sulfur’s stereoelectronic effects .
  • Applications : Sulfanyl derivatives are precursors to chiral alcohols for pharmaceutical intermediates .

1-(Allyloxy)-3-(phenylsulfonyl)propan-2-one

  • Structure : Combines sulfonyl and allyloxy groups, offering dual reactivity sites.
  • Synthesis : Requires oxidation of the corresponding alcohol (1-(allyloxy)-3-(phenylsulfonyl)propan-2-ol) using PCC, achieving a 73% yield .
  • Utility : The sulfonyl group acts as a directing group in asymmetric catalysis, a feature absent in 1-(2-ethoxyphenyl)propan-2-one .

Halogenated and Polyhalogenated Analogs

1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one

  • Structure : Contains multiple halogens (Cl, I) and a methoxy group.
  • Synthesis : Achieved via sequential halogenation and arylation, with NMR data confirming regioselectivity .
  • Stability : The iodine atoms increase molecular weight and polarizability, enhancing crystallinity compared to the ethoxy derivative .

Key Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Ketone Reactivity
2-Ethoxy Electron-donating Moderate activation for nucleophiles
4-Trifluoroethoxy Electron-withdrawing Enhanced electrophilicity
Phenylsulfanyl Mildly donating Stabilizes transition states

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